

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-aminonicotinate

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Compound of Interest

Compound Name: *Methyl 5-aminonicotinate*

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Introduction

Methyl 5-aminonicotinate is a pyridinecarboxylate derivative that serves as a crucial building block in medicinal chemistry and drug discovery. As a substituted nicotinic acid ester, its physicochemical properties are of paramount importance for its handling, reaction kinetics, formulation, and ultimately, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **Methyl 5-aminonicotinate**, complete with experimental protocols and logical workflows to aid researchers in their laboratory endeavors.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Methyl 5-aminonicotinate** are summarized in the tables below. These parameters are essential for predicting the behavior of the molecule in various chemical and biological systems.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1]
Molecular Weight	152.15 g/mol	[1] [2] [3]
Appearance	Light brown to yellow solid	[2] [4]
Melting Point	135-137 °C	[3] [4]
Boiling Point	319.4 °C at 760 mmHg	[3] [4]

Physicochemical Descriptors

Property	Value	Source
pKa (predicted)	4.13 ± 0.20	[2] [4]
LogP (predicted)	-0.4	[5]
Solubility	Soluble in chloroform and methanol.	[6] [7]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols provide a foundation for reproducible and accurate measurements in a laboratory setting.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

- Sample Preparation: A small amount of finely powdered **Methyl 5-aminonicotinate** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

- Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure.

Methodology:

- Sample Preparation: A small volume (a few milliliters) of the liquid compound (if **Methyl 5-aminonicotinate** is in a molten state or dissolved in a high-boiling solvent for purification by distillation) is placed in a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Heating: The test tube is gently heated in a heating bath (e.g., an oil bath or a Thiele tube).
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
- Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

Methodology:

- System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.

- Sample Addition: A known amount of **Methyl 5-aminonicotinate** is dissolved in the n-octanol phase.
- Equilibration: The octanol-water mixture containing the solute is shaken in a separatory funnel for a set period to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Analysis: The concentration of **Methyl 5-aminonicotinate** in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5][8][9]

Synthesis of Methyl 5-aminonicotinate

This protocol describes a common method for the synthesis of **Methyl 5-aminonicotinate** from 5-aminonicotinic acid.

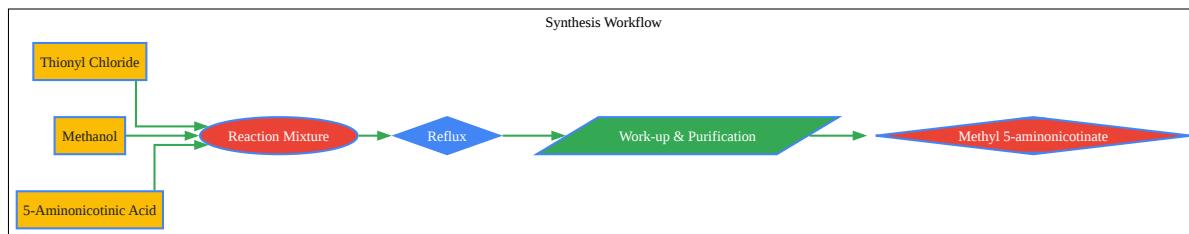
Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5-aminonicotinic acid is suspended in methanol.
- Acid Catalyst Addition: Thionyl chloride is added dropwise to the cooled suspension.
- Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours.
- Work-up: After cooling, the excess methanol and thionyl chloride are removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate).
- Extraction: The aqueous solution is extracted with an organic solvent such as ethyl acetate.

- Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

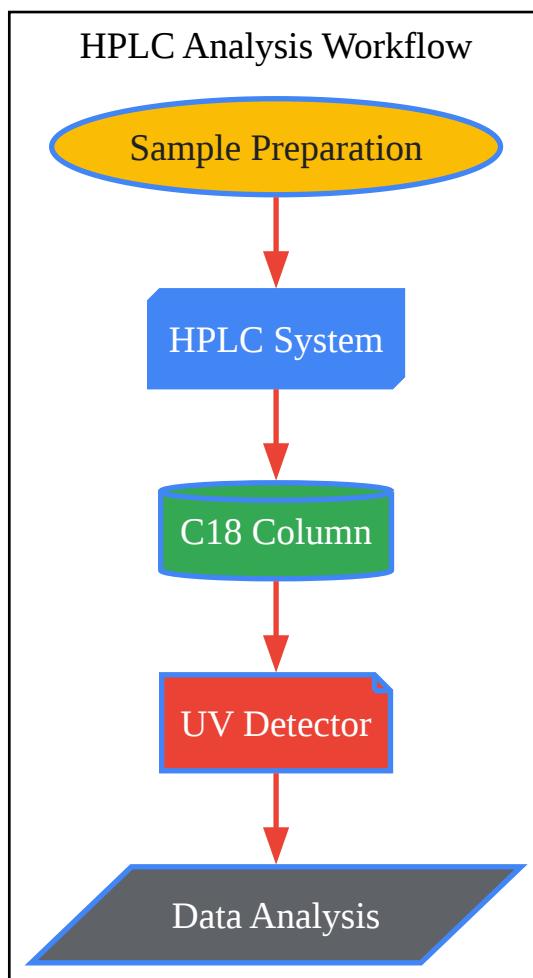
Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a potential signaling pathway relevant to nicotinic acid derivatives.



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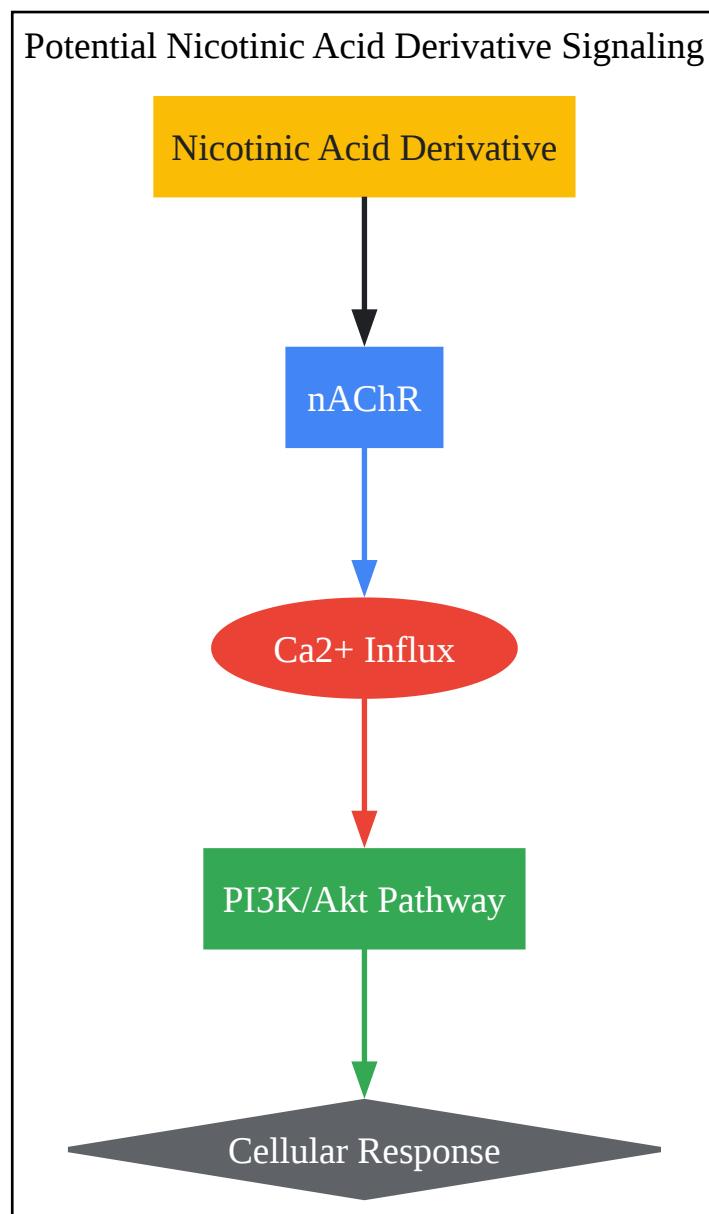
Caption: A simplified workflow for the synthesis of **Methyl 5-aminonicotinate**.



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Caption: A general workflow for the analysis of **Methyl 5-aminonicotinate** by HPLC.

While no specific signaling pathways involving **Methyl 5-aminonicotinate** have been elucidated, as a derivative of nicotinic acid, it may interact with pathways modulated by nicotinic acid or its receptors. The following diagram illustrates a simplified overview of the nicotinic acetylcholine receptor (nAChR) signaling pathway, which is a key target for many nicotinic acid-related compounds.



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Caption: A potential signaling pathway for nicotinic acid derivatives via nAChRs.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Methyl 5-aminonicotinate**. The tabulated data, detailed experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development. Accurate characterization of these properties is a critical step

in the journey from a molecule's synthesis to its potential application as a therapeutic agent. Further research to determine experimental values for properties such as solubility in a wider range of solvents and an experimental LogP would provide a more complete profile of this important chemical entity.

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